REACTION_CXSMILES
|
[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[CH:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[OH:3].Cl.[CH:15]([O:17][CH2:18][CH3:19])=[CH2:16]>>[CH2:15]([O:17][CH:18]([O:3][CH:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:1]([O:11][CH2:12][CH3:13])=[O:10])[CH3:19])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 19 g
|
Type
|
CUSTOM
|
Details
|
round-bottom flask equipped with an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
static nitrogen head, condensor, heating mantle
|
Type
|
WAIT
|
Details
|
dropwise, at 41° to 43° C. over a one-hour period
|
Type
|
CUSTOM
|
Details
|
quenched with 0.4 g
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C)OC(C(=O)OCC)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |